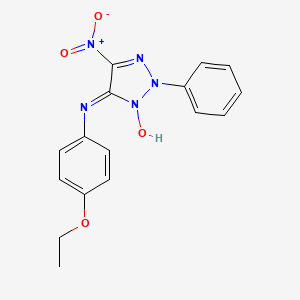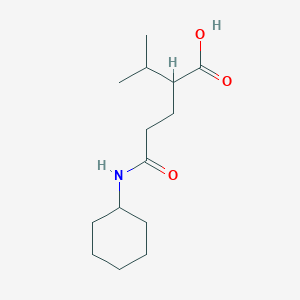![molecular formula C16H24N2O5S B4198916 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4198916.png)
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide
Vue d'ensemble
Description
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide is a chemical compound that has been studied for its potential use in various scientific research applications. It is a member of the sulfonamide family of compounds and has been found to have interesting biochemical and physiological effects. We will also explore the scientific research applications of this compound and list future directions for research.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide involves the inhibition of certain enzymes. The compound binds to the active site of the enzyme and blocks its activity. This results in the inhibition of the biochemical pathway that the enzyme is involved in. The exact mechanism of action of the compound varies depending on the enzyme that it is inhibiting.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. Some of the effects that have been observed include:
1. Inhibition of Enzymes: The compound has been found to inhibit the activity of various enzymes, including carbonic anhydrase and aldose reductase.
2. Improved Insulin Sensitivity: The compound has been found to improve insulin sensitivity and glucose uptake in cells.
3. Protection Against Oxidative Stress: The compound has been found to protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: The synthesis method for the compound has been optimized to yield high purity of the final product, which makes it easier to use in lab experiments.
2. Interesting Biochemical and Physiological Effects: The compound has been found to have interesting biochemical and physiological effects, which make it a promising compound for further research.
Some of the limitations of the compound for lab experiments include:
1. Limited Availability: The compound is not widely available, which can make it difficult to obtain for lab experiments.
2. Potential Toxicity: The compound has not been extensively studied for its toxicity, which can make it difficult to use in lab experiments.
Orientations Futures
There are several future directions for research on 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide. Some of these directions include:
1. Further Studies on Enzyme Inhibition: The compound has been found to inhibit the activity of various enzymes, but more research is needed to understand the exact mechanism of action and to identify potential new targets for enzyme inhibition.
2. Development of New Cancer Therapies: The compound has shown promise as a potential candidate for the development of new cancer therapies, and further research is needed to explore its potential in this area.
3. Development of New Diabetes Treatments: The compound has shown promise as a potential candidate for the development of new diabetes treatments, and further research is needed to explore its potential in this area.
4. Development of New Neurodegenerative Disease Treatments: The compound has shown promise as a potential candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research is needed to explore its potential in this area.
Conclusion:
This compound is a promising compound for scientific research applications. It has been found to have interesting biochemical and physiological effects, and its mechanism of action involves the inhibition of certain enzymes. The compound has potential in various areas of research, including cancer, diabetes, and neurodegenerative diseases. Further research is needed to explore its potential in these areas and to identify new applications for the compound.
Applications De Recherche Scientifique
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has been studied for its potential use in various scientific research applications. It has been found to have interesting biochemical and physiological effects, which make it a promising compound for further research. Some of the scientific research applications of this compound are:
1. Cancer Research: The compound has been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes. This makes it a potential candidate for the development of new cancer therapies.
2. Diabetes Research: The compound has been found to improve insulin sensitivity and glucose uptake in cells. This makes it a potential candidate for the development of new diabetes treatments.
3. Neurodegenerative Disease Research: The compound has been found to protect neurons from damage caused by oxidative stress. This makes it a potential candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-ethoxy-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-2-22-11-9-16(19)18-13-5-7-15(8-6-13)24(20,21)17-12-14-4-3-10-23-14/h5-8,14,17H,2-4,9-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMWRCFGBDQEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-methoxyphenyl)-7-(trifluoromethyl)-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4198834.png)
![N-[4-(dimethylamino)benzyl]-1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4198839.png)

![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B4198868.png)


![methyl 3-{[(3-isopropoxypropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4198898.png)
![ethyl 1-[3-(benzylsulfonyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4198899.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4198902.png)


![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4198930.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4198935.png)
![2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol](/img/structure/B4198937.png)